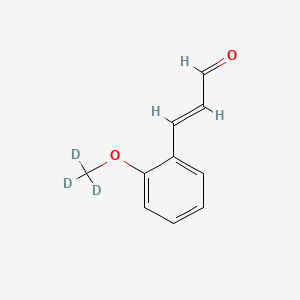

2-Methoxycinnamaldehyde-d3

Description

Significance of Isotopic Labeling in Mechanistic Chemistry

Isotopic labeling is a technique where an atom in a molecule is replaced by its isotope to trace the journey of that atom through a chemical reaction. numberanalytics.comfiveable.me This method is invaluable for elucidating reaction mechanisms, providing clear evidence for proposed pathways. numberanalytics.comias.ac.in By tracking the position of the isotopic label in the products, researchers can infer the intricate steps involved in the transformation of reactants to products. ias.ac.in The choice of isotope and the labeling strategy are crucial design elements in these experiments. numberanalytics.com The use of isotopes helps in understanding various chemical processes, including catalysis and energy storage. numberanalytics.com

Role of Deuterium (B1214612) in Understanding Reaction Pathways and Molecular Dynamics

Deuterium (²H), a stable isotope of hydrogen, plays a pivotal role in unraveling reaction pathways and molecular dynamics. chem-station.com Replacing hydrogen with deuterium can lead to a "kinetic isotope effect" (KIE), where the rate of reaction changes. chem-station.comlibretexts.orglibretexts.org This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. libretexts.org

Observing a significant primary deuterium KIE provides strong evidence that the C-H bond is broken during the rate-determining step of a reaction. nih.govcolumbia.edu The magnitude of the KIE can offer insights into the structure of the transition state. princeton.edu Deuterium labeling is also instrumental in studying the movement and orientation of molecules, particularly in complex systems like polymers and biological membranes. wikipedia.org

Overview of Advanced Analytical Applications of Deuterated Compounds

Deuterated compounds are indispensable in modern analytical chemistry, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). thalesnano.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Deuterated solvents are widely used in ¹H NMR to avoid large solvent signals that would otherwise obscure the signals from the sample being analyzed. tcichemicals.comlabinsights.nlsimsonpharma.comstudymind.co.uk In ²H NMR, the presence of a strong deuterium signal can confirm successful deuteration. wikipedia.org Deuterium labeling also aids in the structural determination of molecules. thalesnano.com

Mass Spectrometry (MS): In mass spectrometry, deuterated compounds serve as excellent internal standards, improving the accuracy and reliability of quantitative measurements. thalesnano.comsigmaaldrich.com The mass difference between the deuterated standard and the non-deuterated analyte allows for precise quantification. thalesnano.com Hydrogen-deuterium exchange (HDX) mass spectrometry is a powerful technique for studying protein structure and dynamics by monitoring the exchange of backbone amide protons with deuterium. acs.orgspectroscopyonline.com

Contextualization of 2-Methoxycinnamaldehyde-d3 within Cinnamaldehyde (B126680) Analogue Research

Cinnamaldehyde and its analogues are a class of compounds characterized by a cinnamoyl group and are known for a wide range of biological activities. nih.govbenthamdirect.com Research has focused on synthesizing and modifying cinnamaldehyde derivatives to enhance their therapeutic potential. nih.govbenthamdirect.com 2-Methoxycinnamaldehyde (B72128), a naturally occurring analogue found in cinnamon, has demonstrated various biological effects, including anti-inflammatory, antimicrobial, and antitumor properties. spandidos-publications.commedchemexpress.comfrontiersin.orgnih.gov

The deuterated form, this compound, where three hydrogen atoms are replaced by deuterium, is particularly valuable for research. This isotopic labeling allows scientists to utilize the compound in the analytical techniques described above, such as serving as an internal standard in mass spectrometry for pharmacokinetic studies or to probe enzymatic mechanisms involving this class of molecules. thalesnano.com The introduction of deuterium provides a powerful tool to investigate the detailed biological pathways and chemical reactions of 2-Methoxycinnamaldehyde and its analogues.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

165.20 g/mol |

IUPAC Name |

(E)-3-[2-(trideuteriomethoxy)phenyl]prop-2-enal |

InChI |

InChI=1S/C10H10O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-8H,1H3/b6-4+/i1D3 |

InChI Key |

KKVZAVRSVHUSPL-UUNBUOPYSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1/C=C/C=O |

Canonical SMILES |

COC1=CC=CC=C1C=CC=O |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 2 Methoxycinnamaldehyde D3

Nuclear Magnetic Resonance (NMR) Spectroscopy of Deuterated Systems

NMR spectroscopy is exceptionally sensitive to the isotopic composition of a molecule. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D) fundamentally alters the nuclear spin properties at the site of labeling, leading to predictable and informative changes in various NMR spectra.

Deuterium NMR (²H NMR) is a direct method for observing the deuterium nuclei within a molecule. tutorchase.comstudymind.co.uk Since the spectrometer is tuned to the specific resonance frequency of deuterium, only the labeled sites will produce a signal, making this technique unequivocal for confirming the position of isotopic incorporation. huji.ac.il For 2-Methoxycinnamaldehyde-d3, a ²H NMR spectrum would be expected to show a signal corresponding to the deuterated methoxy (B1213986) group (-OCD₃).

The chemical shifts in ²H NMR are virtually identical to those in ¹H NMR, so the deuterium signal for the methoxy group would appear at the same chemical shift as the corresponding -OCH₃ protons in the unlabeled compound. huji.ac.ilillinois.edu This allows for straightforward assignment. Furthermore, the integration of the ²H NMR signal can be used to quantify the level of deuterium incorporation, confirming the isotopic purity of the sample.

Table 1: Predicted ²H NMR Data for this compound

| Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Methoxy (-OCD₃) | ~3.9 | Singlet | Direct observation of the deuterium nucleus. Chemical shift is equivalent to the corresponding ¹H signal. |

The presence of deuterium influences the NMR spectra of neighboring nuclei, an effect known as an isotopic shift. These shifts, though small, are measurable and provide valuable structural information.

In the ¹H NMR spectrum of this compound, the most obvious change is the disappearance of the signal corresponding to the methoxy protons. This simplification of the spectrum can be highly advantageous. Additionally, nuclei that are spatially close to the deuterated site may experience minor changes in their chemical environment, leading to very small shifts in their resonance frequencies.

In ¹³C NMR spectroscopy, deuterium substitution causes small, typically upfield (to a lower ppm value), shifts on the carbon atoms to which they are attached (α-effect) and on adjacent carbons (β-effect). rsc.orgnih.gov This is known as the deuterium isotope effect on ¹³C chemical shifts. For this compound, the carbon of the methoxy group (-OCD₃) would show a significant change in its multiplicity (due to C-D coupling instead of C-H coupling) and a noticeable upfield shift. The aromatic carbon to which the methoxy group is attached (C2) would also be expected to exhibit a small but detectable upfield shift (a two-bond isotope effect). huji.ac.il Quantitative analysis of these isotopic shifts in high-resolution spectra can even be used to determine the degree of deuteration at specific sites. nih.gov

Table 2: Predicted Isotopic Effects in ¹H and ¹³C NMR for this compound

| Nucleus | Position | Expected Observation in ¹H NMR | Expected Observation in ¹³C NMR |

| ¹H | Methoxy (-OCH₃) | Signal disappears from the spectrum. | Not applicable. |

| ¹³C | Methoxy (-C D₃) | Not applicable. | Upfield shift and altered multiplicity (e.g., a multiplet due to ¹J-CD coupling) compared to the quartet for -CH₃. |

| ¹³C | Aromatic (C2) | Not applicable. | Small upfield shift (β-isotope effect) due to proximity to the -OCD₃ group. Expected shift of <0.1 ppm. rsc.org |

A significant challenge in the NMR analysis of complex organic molecules is signal overlap, where resonances from different protons or carbons occur at very similar chemical shifts. mestrelab.com Isotopic labeling with deuterium is a powerful strategy to mitigate this issue. peakproteins.com

By selectively replacing protons with deuterons, the corresponding signals are eliminated from the ¹H NMR spectrum. studymind.co.uk In the case of 2-Methoxycinnamaldehyde (B72128), the aromatic and vinylic regions of the ¹H spectrum can be crowded. If, for example, one of the vinyl proton signals were to overlap with an aromatic proton signal, deuterating the methoxy group would not resolve this specific issue. However, if the methoxy signal itself were overlapping with another key resonance, its replacement with deuterium would simplify the spectrum and allow for unambiguous analysis of the remaining signals. This "spectral editing" is a key advantage of using deuterated analogues in detailed structural elucidation.

Vibrational Spectroscopy (FT-IR, FT-Raman) and Isotopic Shifts

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are highly dependent on the masses of the atoms involved in the bond.

The substitution of hydrogen with deuterium, which is approximately twice as heavy, results in a significant and predictable lowering of the vibrational frequency for bonds involving that atom. The frequency of a C-D stretch is roughly 1/√2 (approximately 0.71) times the frequency of the corresponding C-H stretch.

In 2-Methoxycinnamaldehyde, the C-H stretching vibrations of the methoxy group typically appear in the 2985-2825 cm⁻¹ region of the IR and Raman spectra. researchgate.net In this compound, these C-H modes would be absent and replaced by new C-D stretching vibrations at a significantly lower frequency, predicted to be in the range of ~2240-2100 cm⁻¹. Similarly, C-H bending and rocking vibrations would be replaced by C-D bending and rocking modes at lower wavenumbers. This large isotopic shift provides a definitive spectral signature confirming the successful deuteration of the methoxy group. niscpr.res.in

Table 3: Predicted Isotopic Shifts in Vibrational Spectra of this compound

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Predicted C-D Frequency (cm⁻¹) | Spectroscopic Technique |

| Asymmetric CH₃ Stretch | ~2980 | ~2230 | FT-IR, FT-Raman |

| Symmetric CH₃ Stretch | ~2870 | ~2140 | FT-IR, FT-Raman |

| CH₃ Bending (Scissoring) | ~1460 | ~1060 | FT-IR |

Like its parent compound, 2-Methoxycinnamaldehyde can exist in different conformations due to rotation around the single bond connecting the aldehyde group to the phenyl ring, primarily the s-trans and s-cis conformers. scielo.org.mx Computational and experimental studies on cinnamaldehyde (B126680) have shown that the s-trans conformer is generally more stable. researchgate.netresearchgate.net

Certain vibrational modes, particularly those involving the C=C and C=O stretching of the propenal group and various C-H out-of-plane bending modes, are sensitive to the molecule's conformation. scielo.org.mx By analyzing the FT-IR and FT-Raman spectra, it is possible to identify the predominant conformation present in the sample. For this compound, while the deuteration of the methoxy group is not expected to alter the relative stability of the conformers significantly, it provides a "cleaner" spectral background in certain regions, potentially allowing for a more precise analysis of the conformation-sensitive bands of the carbon skeleton.

Mass Spectrometry (MS) for Isotopic Purity and Molecular Formula Confirmation

Mass spectrometry serves as a cornerstone analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides critical data for confirming the molecular formula and, crucially, for determining the isotopic purity of the synthesized material. The incorporation of deuterium atoms results in a predictable mass shift that is readily detectable, allowing for precise quantification of the labeled species relative to any unlabeled or partially labeled counterparts. This is particularly vital when this compound is used as an internal standard in quantitative mass spectrometry-based assays, as its isotopic purity directly impacts the accuracy of the results. Current time information in Bangalore, IN.

High-Resolution Mass Spectrometry (HRMS) for Deuterated Compounds

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of deuterated compounds. Unlike nominal mass instruments, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide mass measurements with high accuracy (typically within 5 ppm), enabling the differentiation of ions with very similar mass-to-charge ratios (m/z). nih.govdoi.org This capability is essential for confirming the elemental composition of a molecule and for resolving the peaks of different isotopologues (molecules that differ only in their isotopic composition). molaid.commedchemexpress.com

For this compound, the expected molecular formula is C₁₀H₇D₃O₂. HRMS can verify this composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. Furthermore, HRMS can distinguish the fully deuterated (d3) molecule from the unlabeled (d0) and partially deuterated (d1, d2) species, as well as from any potential isobaric interferences. medchemexpress.comeptes.com

The isotopic purity is determined by analyzing the relative intensities of the isotopologue peaks in the mass spectrum. After correcting for the natural isotopic abundance of elements like ¹³C, the ratio of the peak area for the d3 isotopologue to the sum of all isotopologue peak areas gives the isotopic enrichment. nih.goveptes.com

Table 1: Illustrative HRMS Data for Isotopic Purity Assessment of this compound This table presents hypothetical, yet representative, data for a sample of this compound with high isotopic enrichment.

| Isotopologue | Molecular Formula | Theoretical Mass (Da) | Measured Mass (Da) | Relative Abundance (%) |

| d0 | C₁₀H₁₀O₂ | 162.0681 | 162.0683 | 0.8 |

| d1 | C₁₀H₉DO₂ | 163.0744 | 163.0745 | 1.5 |

| d2 | C₁₀H₈D₂O₂ | 164.0806 | 164.0809 | 2.1 |

| d3 | C₁₀H₇D₃O₂ | 165.0869 | 165.0871 | 95.6 |

Fragmentation Pattern Analysis and Deuterium Retention

Electron Ionization (EI) or tandem mass spectrometry (MS/MS) techniques are used to induce fragmentation of the parent molecule. The resulting fragmentation pattern provides a structural fingerprint of the compound. For deuterated standards, analyzing this pattern is crucial to confirm the location of the deuterium labels and to ensure their retention in the characteristic fragments used for quantification. The designation "d3" in this compound typically signifies that the three deuterium atoms are located on the methoxy group (-OCD₃). smolecule.com

The fragmentation of unlabeled 2-Methoxycinnamaldehyde (m/z 162) is characterized by losses of small neutral molecules such as water (H₂O) and carbon monoxide (CO). chemicalbook.com Aldehydes also commonly lose a hydrogen atom (H•) or the formyl radical (•CHO).

When analyzing the d3 analogue, the mass of the molecular ion and its fragments will be shifted according to the location of the deuterium atoms. The key is to observe fragments where the deuterium atoms are retained. For this compound, the molecular ion [M]+• is observed at m/z 165. A crucial fragmentation pathway for methoxy-substituted aromatic compounds is the loss of the methyl radical. For the d3-labeled compound, this would correspond to the loss of a deuterated methyl radical (•CD₃), a neutral loss of 18 Da, which is a clear indicator of deuterium retention on the methoxy group.

Table 2: Comparison of Key Mass Fragments for 2-Methoxycinnamaldehyde and its d3-Isotopologue This table outlines the expected primary fragments and demonstrates how deuterium labeling affects the mass spectrum.

| Fragment Description | Unlabeled Fragment (m/z) | d3-Labeled Fragment (m/z) | Mass Shift (Da) | Deuterium Retention |

| Molecular Ion [M]+• | 162 | 165 | +3 | Yes |

| Loss of formyl radical [M - CHO]+ | 133 | 136 | +3 | Yes |

| Loss of CO [M - CO]+• | 134 | 137 | +3 | Yes |

| Loss of methyl radical [M - CH₃]+• / [M - CD₃]+• | 147 | 147 | 0 | No (Loss of label) |

| Benzene ring fragment [C₇H₇]+ | 91 | 91 | 0 | No |

The analysis of these fragmentation patterns confirms the structural integrity of the deuterated standard and verifies that the deuterium labels are in the expected position. This detailed characterization ensures the reliability of this compound when used as an internal standard for quantitative studies.

Mechanistic Studies Utilizing Kinetic Isotope Effects Kie with 2 Methoxycinnamaldehyde D3

Fundamental Principles of Deuterium (B1214612) Kinetic Isotope Effects

A kinetic isotope effect is formally defined as the ratio of the rate constant of a reaction with a light isotope (kL) to the rate constant of the same reaction with a heavy isotope (kH). wikipedia.org For deuterium KIEs, this is expressed as kH/kD. This effect arises primarily from the mass difference between protium (B1232500) (¹H) and deuterium (²H). A carbon-deuterium (C-D) bond has a lower vibrational zero-point energy (ZPE) than a corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and requiring more energy to break. openochem.org This difference in bond strength and vibrational frequency forms the basis for interpreting KIE data. wikipedia.org

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step (RDS) of the reaction. openochem.org For deuterium substitution, this typically results in a "normal" KIE, where kH/kD > 1, because the stronger C-D bond is broken more slowly than the C-H bond.

The magnitude of the primary KIE can be significant, with kH/kD values often ranging from 2 to 8 at room temperature. openochem.org This value provides insight into the transition state structure. For example, in a hydrogen transfer reaction, a symmetrical transition state where the hydrogen is equally bonded to the donor and acceptor atoms typically exhibits a maximal KIE. An asymmetric transition state (either "early" or "late") will show a smaller KIE. Therefore, measuring a substantial primary KIE is strong evidence that C-H bond cleavage is integral to the reaction's slowest step. researchgate.net

Secondary kinetic isotope effects (SKIEs) occur when the isotopically substituted bond is not broken or formed during the rate-determining step. wikipedia.orgresearchgate.net These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 (inverse) to 1.5 (normal). wikipedia.orgopenochem.org SKIEs arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state.

These effects are often categorized by their position relative to the reaction center:

α-Secondary KIEs: Isotopic substitution is at the carbon atom undergoing a change in hybridization. For instance, if an sp²-hybridized carbon (like a carbonyl carbon) is converted to an sp³-hybridized carbon in the transition state, an inverse KIE (kH/kD < 1) is often observed. Conversely, a change from sp³ to sp² typically results in a normal KIE (kH/kD > 1).

β-Secondary KIEs: Isotopic substitution is at the β-position. These effects are often associated with hyperconjugation, where the C-H (or C-D) bond helps to stabilize a developing positive charge in the transition state.

Classically, a molecule must have sufficient energy to pass over the activation energy barrier. However, quantum mechanics allows for particles, particularly light ones like hydrogen, to "tunnel" through the barrier. wikipedia.org This phenomenon can lead to dramatically inflated primary KIE values, often exceeding the semi-classical maximum of ~7-8 at room temperature, with some enzymatic reactions showing KIEs of 50 or more. wikipedia.org

The observation of an unusually large kH/kD value is a strong indicator of quantum tunneling. Other evidence includes a breakdown of the relationship between activation energies (the Swain-Schaad relations) and a high degree of temperature dependence of the KIE. wikipedia.org Tunneling demonstrates that reaction coordinate motion is not purely classical and adds a critical layer of complexity and insight into hydrogen transfer mechanisms.

Application of Deuterium KIEs in Organic Reaction Mechanism Elucidation

The true power of KIEs lies in their practical application to distinguish between plausible reaction pathways. openochem.org By synthesizing a deuterated molecule like 2-Methoxycinnamaldehyde-d3 and comparing its reactivity to the unlabeled version, a detailed picture of the mechanism can be constructed.

The magnitude of both primary and secondary KIEs provides a sensitive probe of the transition state (TS) geometry. researchgate.net For a molecule like 2-Methoxycinnamaldehyde (B72128), several reactions could be investigated.

Illustrative Example: Oxidation of 2-Methoxycinnamaldehyde

Consider the oxidation of the aldehyde group to a carboxylic acid. A key mechanistic question is whether the aldehydic C-H bond is broken in the rate-determining step. By using this compound (deuterated at the aldehyde position), a primary KIE can be measured.

| Observed kH/kD | Interpretation | Plausible Mechanism |

|---|---|---|

| 1.05 | No significant primary KIE. C-D bond is not broken in the rate-determining step. | Mechanism may involve rate-limiting formation of a hydrate (B1144303) intermediate, with subsequent rapid C-H bond cleavage. |

| 5.8 | Significant primary KIE. C-D bond cleavage occurs in or during the rate-determining step. | Direct hydride abstraction or a related hydrogen atom transfer is the rate-limiting event. The TS is likely somewhat asymmetric. |

| 15.2 | Very large primary KIE. Suggests significant quantum mechanical tunneling. | Rate-limiting C-D bond cleavage occurs via a pathway with a narrow activation barrier, facilitating hydrogen tunneling. |

Similarly, a secondary KIE could probe a nucleophilic addition to the carbonyl. If 2-Methoxycinnamaldehyde were deuterated at the α-carbon, a change in hybridization from sp² at the carbonyl to sp³ in a tetrahedral intermediate would be expected to produce a small, inverse α-secondary KIE (kH/kD < 1), confirming the nature of the addition step.

Many organic reactions proceed through multiple steps, involving one or more intermediates. KIE studies are exceptionally useful for identifying which of these steps is the slowest, or rate-limiting. openochem.org

Illustrative Example: A Multi-Step Reaction of 2-Methoxycinnamaldehyde

Imagine a reaction where 2-Methoxycinnamaldehyde first undergoes a reversible nucleophilic addition to the aldehyde, followed by an irreversible elimination step that involves cleavage of the α-vinylic C-H bond (a hypothetical reaction). To investigate this, one could synthesize this compound with deuterium at the α-vinylic position.

| Scenario | Rate-Limiting Step | Expected kH/kD | Conclusion |

|---|---|---|---|

| 1 | Initial nucleophilic addition is slow and irreversible. | ~1.0 | No KIE is observed because the C-D bond is untouched in the RDS. |

| 2 | Elimination involving C-D bond cleavage is slow. | > 2.0 | A primary KIE is observed, indicating the elimination step is rate-limiting. |

| 3 | Nucleophilic addition is rapid and reversible, followed by a slow elimination. | > 2.0 | A primary KIE is observed. Even though the first step is fast, the overall rate depends on the slow, C-D bond-breaking step. |

Investigation of Enzyme-Catalyzed Reactions with this compound

The use of isotopically labeled compounds is a cornerstone of mechanistic enzymology, providing profound insights into reaction pathways and transition state structures. This compound, in which the three hydrogen atoms of the methoxy (B1213986) group are replaced with deuterium, serves as a powerful probe for studying enzyme-catalyzed reactions. The change in mass upon isotopic substitution can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org By comparing the reaction kinetics of the deuterated substrate with its non-deuterated (protio) counterpart, researchers can determine if the bond to the isotope is broken or altered in the rate-determining step of a reaction. wikipedia.orggmu.edu

Elucidation of Cytochrome P450 (CYP2A6) Biotransformation Mechanisms through Deuterium Labeling

Cytochrome P450 2A6 (CYP2A6) is a key human enzyme, primarily expressed in the liver, responsible for the metabolism of various xenobiotics, including nicotine (B1678760) and the procarcinogens found in tobacco smoke. nih.govresearchgate.netmdpi.com This enzyme also metabolizes components of natural products, such as 2-Methoxycinnamaldehyde (2-MCA), a compound found in cinnamon. nih.gov The interaction between 2-MCA and CYP2A6 is complex, involving multiple metabolic pathways and inhibition of the enzyme's activity. nih.gov

The primary metabolic transformations of 2-MCA catalyzed by CYP2A6 include O-demethylation, epoxidation of the alkene side chain, and aromatic hydroxylation. nih.gov Deuterium labeling of the methoxy group in this compound is specifically designed to probe the mechanism of the O-demethylation reaction. In this reaction, the C-H bond of the methoxy group is cleaved. If this cleavage occurs during the rate-limiting step of the O-demethylation pathway, the reaction for this compound will be significantly slower than for the unlabeled 2-MCA. This would result in a "normal" kinetic isotope effect (kH/kD > 1), providing strong evidence for the C-H bond scission being a critical, rate-determining event. gmu.edu

Molecular dynamics simulations have shown that 2-MCA can orient itself within the hydrophobic active site of CYP2A6 in a manner consistent with these observed metabolic reactions. nih.gov The active site contains key residues, such as asparagine-297, that can form hydrogen bonds and orient the substrate for regioselective oxidation. researchgate.net By using this compound, researchers can dissect the contribution of the O-demethylation pathway from other concurrent reactions like epoxidation. A lower rate of formation of the O-demethylated product (2-hydroxycinnamaldehyde) from the deuterated substrate, without a corresponding change in the rate of epoxide formation, would confirm the utility of the KIE in isolating and studying a specific metabolic route.

Furthermore, 2-MCA is known to be a time-dependent inhibitor of CYP2A6, meaning it can irreversibly inactivate the enzyme after being converted to a reactive metabolite. nih.gov KIE studies using this compound can help elucidate this mechanism. If the O-demethylation pathway leads to the formation of a reactive species that inactivates the enzyme, then the rate of inactivation should be slower with the deuterated compound. This would link a specific metabolic transformation directly to the mechanism of enzyme inactivation.

| Metabolic Pathway | Description | Mechanistic Question Addressed by 2-MCA-d3 |

|---|---|---|

| O-Demethylation | Removal of the methyl group from the methoxy moiety to form 2-hydroxycinnamaldehyde (B114546). | Is the C-H bond cleavage of the methoxy group the rate-determining step? (Indicated by a significant KIE) |

| Epoxidation | Addition of an oxygen atom across the carbon-carbon double bond of the cinnamyl side chain. | Serves as a control pathway; its rate should be unaffected by deuteration at the methoxy position. |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Serves as another control pathway, expected to be independent of deuteration at the methoxy group. |

| Time-Dependent Inhibition | Irreversible inactivation of CYP2A6 by a reactive metabolite of 2-MCA. nih.gov | Does the inhibitory reactive species arise from the O-demethylation pathway? (Indicated by a slower rate of inactivation with 2-MCA-d3) |

Studies of Aldehyde Deformylation Pathways in Enzymatic Systems

Aldehyde deformylation is a critical biochemical reaction in which an aldehyde is converted to a product with one less carbon atom, typically an alkane or alkene, and a formate (B1220265) molecule. mdpi.com This transformation is catalyzed by several enzymes, including certain cytochrome P450s and cyanobacterial aldehyde deformylating oxygenase (cADO). mdpi.comnih.gov The mechanism of P450-catalyzed aldehyde deformylation is thought to proceed via the formation of a peroxyhemiacetal intermediate, which then undergoes homolytic cleavage of the oxygen-oxygen bond and subsequent carbon-carbon bond scission. acs.org

The use of deuterated aldehydes is a key strategy for investigating the intricacies of these pathways. Specifically, isotopic substitution at the aldehydic position (R-CDO) would be used to probe the C-H bond cleavage step. While this compound is deuterated at the methoxy group, its structural backbone, a substituted aromatic aldehyde, is relevant to the substrates studied in deformylation reactions. science.gov Studies on other aldehydes have shown that a large KIE is observed when the aldehydic C-H bond is broken in the rate-determining step. acs.org

For example, the inactivation of cytochrome P450 2B4 by various aldehydes was shown to be linked to the deformylation reaction. acs.org Comparative studies using deuterated aldehydes helped establish that the mechanism of inactivation involves the deformylation pathway and is distinct from the pathway leading to carboxylic acid formation. acs.org The generation of an alkyl radical following homolytic cleavage of a peroxyhemiacetal intermediate is a key proposed step that leads to heme adducts and enzyme inactivation. acs.org DFT (Density Functional Theory) mechanistic studies have also explored various pathways, including outer-sphere nucleophilic attack and inner-sphere mechanisms involving direct coordination of the aldehyde to a metal center. nih.gov

| Proposed Mechanism | Key Intermediates/Steps | Enzyme Family |

|---|---|---|

| Peroxyhemiacetal Pathway | Formation of a peroxyhemiacetal, followed by homolytic O-O bond cleavage and C-C bond scission. acs.org | Cytochrome P450 acs.org |

| Outer-Sphere Nucleophilic Attack (ONA) | Nucleophilic attack by a metal-dioxygen species on the aldehyde carbonyl carbon. nih.gov | Cytochrome P450 (e.g., CYP51) nih.gov |

| Inner-Sphere Mechanism | Aldehyde coordination to the metal center, followed by homolytic aldehyde C-C bond cleavage. nih.gov | Model Copper(II)-superoxo complexes nih.gov |

| Hydrogen Atom Abstraction (HAA) | Abstraction of the aldehydic hydrogen atom or an α-hydrogen atom. mdpi.comnih.gov | Model Manganese(III)-peroxo complexes, P450 mimics mdpi.comnih.gov |

Insights into Other Biocatalytic Processes Involving the Methoxy or Cinnamyl Moiety

The structural motifs within 2-Methoxycinnamaldehyde—the cinnamyl group and the methoxy-substituted aromatic ring—are common substrates in a variety of biocatalytic transformations. nih.govmdpi.com While research may not have focused specifically on the deuterated form, this compound, the principles of biocatalysis applied to related structures provide insight into potential enzymatic reactions. These processes are of great interest for green chemistry, aiming to replace traditional chemical methods with eco-friendly, highly selective enzyme-based syntheses. europa.euucl.ac.uk

Whole-cell biocatalysis, using microorganisms like fungi or bacteria, is a powerful tool for these transformations. mdpi.commdpi.com The cinnamyl moiety is susceptible to several key reactions:

Aldehyde Reduction: Alcohol dehydrogenases (ADHs) present in various microorganisms can reduce the aldehyde group of cinnamaldehydes to the corresponding cinnamyl alcohol. nih.govresearchgate.net This is a common step in engineered biocatalytic cascades.

Ene-Reduction: Enoate reductases can catalyze the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated aldehydes and ketones, such as the cinnamyl structure, to produce the saturated analog. mdpi.com

Amine Synthesis: Enzymes like phenylalanine ammonia (B1221849) lyase (PAL) can act on related structures, and multi-enzyme cascades involving transaminases can convert alcohols (derived from aldehydes) into valuable chiral amines. europa.eu

The methoxy group itself is a target for enzymatic modification. As discussed, O-demethylation is a common reaction catalyzed by P450s. nih.gov Other enzymes, such as laccases or peroxidases, could potentially mediate reactions involving the aromatic ring or the methoxy group, although this is less commonly studied for this specific substrate.

The use of this compound in these contexts would be a valuable mechanistic tool. For instance, if a novel enzyme were discovered that modifies the methoxy group through a different mechanism than P450-mediated O-demethylation, the KIE would be the first line of evidence to probe whether C-H bond cleavage is rate-limiting. Similarly, secondary kinetic isotope effects could potentially be observed in reactions at adjacent sites if the vibrational environment of the C-D bonds in the methoxy group is altered during the transition state of a reaction on the phenyl ring or the cinnamyl side chain. wikipedia.org

| Structural Moiety | Biocatalytic Transformation | Enzyme Class Example | Potential Product |

|---|---|---|---|

| Aldehyde | Reduction | Alcohol Dehydrogenase (ADH) nih.govresearchgate.net | 2-Methoxycinnamyl alcohol |

| Alkene | Reduction | Enoate Reductase mdpi.com | 2-Methoxy-hydrocinnamaldehyde |

| Methoxy Group | O-Demethylation | Cytochrome P450 (CYP) nih.gov | 2-Hydroxycinnamaldehyde |

| Entire Molecule | Multi-enzyme Cascade | Lyase, Reductase, Transaminase europa.eu | Chiral amines, saturated alcohols |

Computational Chemistry and Molecular Modeling of 2 Methoxycinnamaldehyde D3 Systems

Density Functional Theory (DFT) Calculations for Deuterated Analogues

Density Functional Theory is a robust computational method used to investigate the electronic structure of many-body systems. For 2-Methoxycinnamaldehyde-d3, DFT is employed to model how the replacement of three hydrogen atoms with deuterium (B1214612) in the methoxy (B1213986) group influences its structural and electronic characteristics. These calculations often utilize a combination of functionals and basis sets to achieve a balance between accuracy and computational cost. For organic molecules, hybrid functionals like B3LYP or M06-2X are commonly paired with Pople-style basis sets (e.g., 6-311++G(d,p)) and dispersion corrections (like DFT-D3) for reliable results. google.comdoi.orgresearchgate.netq-chem.com

Geometric Optimization and Conformational Preference Analysis

Geometric optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For this compound, this involves finding the most stable three-dimensional structure. The process helps identify preferred conformations, such as the s-trans versus s-cis arrangement around the single bond connecting the carbonyl and the vinyl group, and the orientation of the methoxy group relative to the phenyl ring.

While specific optimization studies on the d3-variant are not widely published, analyses of the parent compound, 2-methoxycinnamaldehyde (B72128), reveal the planarity of the cinnamaldehyde (B126680) backbone is crucial for its reactivity. nih.gov Isotopic substitution with deuterium is not expected to significantly alter the primary geometry (bond lengths and angles) but can subtly influence conformational preferences due to changes in vibrational energies. princeton.edu

Table 1: Representative Functionals and Basis Sets for DFT Calculations This table illustrates common combinations of functionals and basis sets used in DFT studies for molecules similar to this compound.

| Functional | Basis Set | Dispersion Correction | Typical Application |

| B3LYP | 6-311++G(d,p) | D3(BJ) | Geometry Optimization, Vibrational Frequencies nih.gov |

| M06-2X | 6-311++G(d,p) | Included | Thermochemistry, Kinetics, Noncovalent Interactions doi.org |

| ωB97X-D | def2-TZVP | Included | Broad applicability, good for hydrogen bonding chalmers.se |

| PBE0 | cc-pVTZ | D3(BJ) | NMR and Electronic Properties q-chem.com |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic properties, which is particularly valuable for deuterated standards.

NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, the most significant predicted change would be the disappearance of the ¹H NMR signal for the methoxy protons and a corresponding change in the ¹³C spectrum due to the deuterium coupling. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can help assign experimental spectra and confirm isotopic incorporation. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT can calculate these vibrational frequencies. researchgate.net In this compound, the C-D stretching and bending frequencies of the deuterated methoxy group are predicted to be significantly lower than the corresponding C-H frequencies in the non-deuterated analogue due to the heavier mass of deuterium. princeton.edu For example, C-H stretching vibrations typically appear around 2900 cm⁻¹, whereas C-D stretches are expected near 2100 cm⁻¹. princeton.edu

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in UV-Vis spectra. researchgate.net These calculations can determine the maximum absorption wavelength (λmax) and help understand the electronic structure of the chromophore, which in this case is the entire conjugated system of the molecule.

Calculation of Vibrational Frequencies and Zero-Point Energies for KIE Predictions

The kinetic isotope effect (KIE) is the change in reaction rate upon isotopic substitution and provides insight into reaction mechanisms. wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. princeton.edu DFT is used to calculate the vibrational frequencies of the reactant and the transition state, which are then used to determine their respective zero-point energies (ZPE).

The difference in ZPE between the C-H and C-D bonds is the principal origin of the primary KIE. princeton.eduutdallas.edu The C-H bond has a higher vibrational frequency and thus a higher ZPE than the corresponding C-D bond. If this bond is broken in the transition state, the difference in activation energy for the deuterated and non-deuterated reactants leads to a slower reaction for the heavier isotope (a "normal" KIE, kH/kD > 1). wikipedia.org Studies on related deuterated cinnamaldehydes have utilized these principles to probe metabolic pathways. researchgate.net

Molecular Dynamics (MD) Simulations and Isotopic Effects on Conformation and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of dynamic processes that are often inaccessible to static computational methods. mdpi.combnl.gov These simulations are governed by a force field, a set of parameters that defines the potential energy of the system.

Ligand-Protein Binding Dynamics of Deuterated 2-Methoxycinnamaldehyde

2-Methoxycinnamaldehyde is known to interact with various biological targets, including proteins involved in inflammation and neurodegenerative diseases. smolecule.comfortunejournals.comscienceopen.commedchemexpress.com MD simulations can elucidate the dynamics of these interactions. A typical workflow involves:

Docking: Initially, molecular docking predicts the most likely binding pose of the ligand in the protein's active site. scienceopen.com

System Setup: The protein-ligand complex is placed in a simulation box with explicit solvent (e.g., water) and ions to mimic physiological conditions. access-ci.org

Simulation: The simulation is run for a duration of nanoseconds to microseconds, tracking the trajectory of all atoms. fortunejournals.com

Analysis of the MD trajectory can reveal the stability of the binding pose, key intermolecular interactions (like hydrogen bonds and van der Waals forces), and conformational changes in the protein upon ligand binding. wikipedia.org While MD studies have been performed on 2-methoxycinnamaldehyde fortunejournals.com, specific simulations for the d3-analogue would be necessary to determine if the isotopic substitution affects binding dynamics. Deuteration could subtly alter ligand flexibility or hydrogen bonding potential, which might influence binding affinity and residence time in the active site. plos.org

Table 2: Common Parameters for Ligand-Protein MD Simulations This table outlines typical components and parameters used to set up and run MD simulations for a small molecule like this compound binding to a protein.

| Parameter | Example/Setting | Purpose |

| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy and forces between atoms. access-ci.org |

| Water Model | TIP3P, SPC/E | Represents the explicit solvent environment. access-ci.org |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature. bnl.gov |

| Temperature | 300 K | Simulates physiological temperature. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100-1000 ns | Duration of the simulation to observe dynamic events. fortunejournals.com |

| Analysis | RMSD, RMSF, Interaction Energy | Quantifies stability, flexibility, and binding strength. fortunejournals.com |

Solvent Effects on Molecular Conformation and Reactivity

The surrounding solvent can significantly influence the conformation and reactivity of a molecule. rsc.org Computational models account for this in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvent Model based on Density (SMD), represent the solvent as a continuous medium with a defined dielectric constant. doi.orgchalmers.se This approach is computationally efficient and is often used in DFT calculations to model how a solvent might stabilize certain conformations or transition states.

Explicit Solvation Models: Used in MD simulations, this method surrounds the solute with a large number of individual solvent molecules (e.g., water). rsc.org This provides a more realistic, atom-level description of solute-solvent interactions, such as specific hydrogen bonds, and their effect on the solute's conformational flexibility. rsc.org

For this compound, simulations in different solvents (e.g., water, methanol, DMSO) could reveal how its conformational preferences and the accessibility of its reactive aldehyde group change in various chemical environments, providing crucial information for its application in both biological assays and chemical synthesis. ucl.ac.ukmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies Incorporating Deuterium Effects

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ncsu.educreative-biostructure.com This method is pivotal in drug discovery for predicting the activity of new compounds, optimizing the structure of existing ones, and designing novel molecular entities. creative-biostructure.comfrontiersin.org QSAR models achieve this by correlating molecular descriptors—numerical representations of a molecule's physicochemical properties—with a measured biological response. frontiersin.org

In the context of this compound, a QSAR study would be particularly insightful for elucidating the specific influence of deuterium substitution on the molecule's activity. While QSAR studies have been conducted on various cinnamaldehyde analogues to predict their activity as, for example, farnesyl protein transferase inhibitors or antifungal agents, the explicit incorporation of deuterium effects represents a specialized application of the methodology. nih.govresearchgate.net Such studies are crucial for understanding how isotopic substitution impacts molecular interactions and metabolic pathways.

The core of a QSAR study incorporating deuterium effects lies in the selection and calculation of molecular descriptors that can effectively capture the changes arising from replacing protium (B1232500) with deuterium. The substitution of the three hydrogen atoms in the methoxy group of 2-Methoxycinnamaldehyde with deuterium to form this compound introduces subtle but potentially significant alterations that can be quantified by specific descriptors.

Key Molecular Descriptors for Deuterium-Inclusive QSAR

A comprehensive QSAR model for this compound would involve a range of descriptors to distinguish it from its non-deuterated counterpart. The primary influence of deuterating the methoxy group is the kinetic isotope effect (KIE), where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unam.mx This increased bond strength can decrease the rate of metabolic reactions that involve the cleavage of this bond, such as O-demethylation by enzymes like aldehyde oxidase. nih.gov

The following table outlines descriptor classes that would be critical in a QSAR analysis comparing 2-Methoxycinnamaldehyde and its deuterated analogue.

| Descriptor Class | Specific Descriptor Example | Relevance to Deuterium Substitution |

|---|---|---|

| Constitutional/Topological | Molecular Weight | Directly reflects the mass increase due to the three deuterium atoms. |

| Electronic | Atomic Polarizability | The C-D bond is slightly less polarizable than the C-H bond, which can subtly alter intramolecular and intermolecular electronic interactions. |

| Quantum Chemical | Zero-Point Vibrational Energy (ZPVE) | The ZPVE of a C-D bond is lower than that of a C-H bond. This is the fundamental basis of the kinetic isotope effect and a key descriptor in advanced models. unam.mx |

| Quantum Chemical | Bond Dissociation Energy (BDE) | The BDE for the C-D bond in the methoxy group will be higher than for the C-H bond, quantifying its greater strength and resistance to metabolic cleavage. |

| Thermodynamic | Lipophilicity (logP) | Deuteration can cause minor changes in hydrophobicity, potentially affecting how the molecule partitions between aqueous and lipid environments and its transport to target sites. |

Hypothetical QSAR Model and Research Findings

A QSAR model is typically expressed as a linear or non-linear equation. For a series of cinnamaldehyde derivatives including both protiated and deuterated forms, a hypothetical multi-target QSAR (mt-QSAR) model might take the following form to predict a specific biological activity (e.g., inhibitory concentration): arabjchem.org

log(Activity) = β₀ + β₁(κₐ₁) + β₂(¹χᵛ) + β₃(BDE_OCH₃) + ε

In this illustrative model, the activity is correlated with descriptors such as Kier's alpha first-order shape index (κα₁) and the valence first-order molecular connectivity index (¹χᵛ), which have been shown to be relevant for the antimicrobial activity of related derivatives. arabjchem.org The crucial addition would be a descriptor like the Bond Dissociation Energy of the methoxy group C-H/C-D bonds (BDE_OCH₃) to specifically quantify the isotopic effect.

Research on cinnamaldehyde analogues has successfully used QSAR to identify key structural features for activity. For instance, 3D-QSAR studies on cinnamaldehyde analogues as FPTase inhibitors revealed that steric and electrostatic fields are critical determinants of their inhibitory function. nih.gov Another study developed robust QSAR models for antifungal activity against wood-decaying fungi, achieving high correlation coefficients (R² > 0.9) and demonstrating strong predictive stability. researchgate.net

The following table illustrates how a hypothetical dataset for a QSAR study might be structured.

| Compound | Descriptor 1 (e.g., κα₁) | Descriptor 2 (e.g., BDE_OCX₃, X=H/D) | Experimental Activity (logAR) | Predicted Activity (logAR) |

|---|---|---|---|---|

| 2-Methoxycinnamaldehyde | 3.58 | 98.5 kcal/mol | 1.75 | 1.72 |

| This compound | 3.58 | 99.8 kcal/mol | 1.91 | 1.93 |

| Cinnamaldehyde | 2.89 | N/A | 1.50 | 1.51 |

| 4-Hydroxycinnamaldehyde | 3.21 | N/A | 1.62 | 1.60 |

Note: Data in the table above is hypothetical and for illustrative purposes only.

The small differences between experimental and calculated values in such models would indicate strong predictability and stability, validating the model's utility for designing new compounds. researchgate.net Ultimately, combining the principles of KIE with established QSAR methodologies for cinnamaldehydes provides a powerful framework for the computational investigation of deuterated compounds like this compound. researchgate.net

Analytical Applications of 2 Methoxycinnamaldehyde D3 As an Internal Standard

Development and Validation of Deuterated Internal Standards in Quantitative Analysis

The use of deuterated internal standards like 2-Methoxycinnamaldehyde-d3 is a cornerstone of modern quantitative analysis. sigmaaldrich.comfrontiersin.org An internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls to correct for analytical variability. wuxiapptec.com A SIL internal standard is considered the "gold standard" because it co-elutes with the analyte and experiences similar effects during sample processing and analysis, thus providing the most accurate correction. wuxiapptec.comcerilliant.com

Quantitative analysis, especially in complex biological matrices like plasma or tissue, is often hampered by matrix effects and variability in sample preparation. cerilliant.com Matrix effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, causing either ion suppression or enhancement. wuxiapptec.com This can lead to significant inaccuracies in quantification. wuxiapptec.com

Similarly, variability during multi-step sample preparation procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can lead to analyte loss. wuxiapptec.com Since a deuterated internal standard such as this compound has virtually identical physicochemical properties to the native analyte, it is affected by these sources of error in the same way. cerilliant.com By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to a significant improvement in the accuracy, precision, and reliability of the results. wuxiapptec.com

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds. For the analysis of 2-Methoxycinnamaldehyde (B72128), this compound is the ideal internal standard. nih.gov Method development involves optimizing several key parameters to ensure sensitivity, selectivity, and reproducibility.

A typical GC-MS method would involve a liquid-liquid or solid-phase extraction of the sample, followed by injection into the GC-MS system. jfda-online.com While some aldehydes can be analyzed directly, derivatization is sometimes employed to improve thermal stability and chromatographic behavior. nih.gov

Key parameters for a hypothetical GC-MS method for 2-Methoxycinnamaldehyde using its d3-labeled internal standard are outlined below.

| Parameter | Example Condition | Rationale |

| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) | A non-polar column suitable for a wide range of semi-volatile organic compounds. researchgate.net |

| Injection Mode | Splitless | Maximizes the transfer of analyte to the column, enhancing sensitivity for trace-level analysis. jfda-online.com |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the analyte and internal standard without thermal degradation. researchgate.net |

| Carrier Gas | Helium at 1.0 mL/min | Provides good chromatographic efficiency and is compatible with MS detectors. researchgate.net |

| Oven Program | Start at 60°C, ramp to 320°C | A temperature gradient allows for the separation of compounds with different boiling points. researchgate.net |

| MS Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific, characteristic ions for the analyte and internal standard. jfda-online.com |

| Monitored Ions | Analyte (2-MCA): e.g., m/z 162, 131, 91IS (2-MCA-d3): e.g., m/z 165, 134, 91 | The molecular ion (M+) and characteristic fragment ions are chosen. The IS ions are shifted by 3 mass units. |

Method validation would be performed according to established guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. gtfch.orgpmda.go.jp

For non-volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique. nih.gov It offers high selectivity and sensitivity and is considered a reference method for many applications. nih.gov The development of an LC-MS/MS method for 2-Methoxycinnamaldehyde with this compound as the internal standard involves optimizing both the chromatographic separation and the mass spectrometric detection. nih.gov

The process typically includes protein precipitation and/or extraction, followed by chromatographic separation on a reverse-phase column and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

Below is a table of representative parameters for an LC-MS/MS method.

| Parameter | Example Condition | Rationale |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm) | Provides good retention and separation for moderately polar compounds like aromatic aldehydes. nih.gov |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid | A common mobile phase system for reverse-phase chromatography that promotes good peak shape and ionization. nih.gov |

| Flow Rate | 0.3 mL/min | A typical flow rate for analytical LC columns, balancing analysis time and separation efficiency. jfda-online.com |

| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for a wide range of compounds; aldehydes often form positive ions. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. nih.gov |

| MRM Transitions | Analyte (2-MCA): e.g., 163.1 → 131.1IS (2-MCA-d3): e.g., 166.1 → 134.1 | The transition from the protonated molecule [M+H]+ to a stable product ion is selected. The IS transition is shifted by the mass of the deuterium (B1214612) labels. |

Validation for an LC-MS/MS method involves confirming its linearity, accuracy, precision, and selectivity, and thoroughly assessing matrix effects. gtfch.orgnih.gov

Addressing Cross-Contribution and Ion Suppression in Isotopic Internal Standards

While SIL internal standards are highly effective, potential issues such as cross-contribution and differential ion suppression must be addressed during method development. fda.gov.tw Cross-contribution, or isotopic crosstalk, can occur if the analyte contains natural abundances of heavy isotopes (e.g., ¹³C) that give a signal at the mass of the internal standard, or if the internal standard contains a small amount of the non-labeled analyte. nih.govfda.gov.tw This is particularly relevant at very high analyte concentrations and can affect the linearity of the assay. nih.gov Careful selection of monitoring ions and ensuring the high isotopic purity of the standard can mitigate this. fda.gov.tw

Ion suppression is a major concern in LC-MS analysis. wuxiapptec.com Although an ideal SIL internal standard should co-elute with the analyte and experience identical ion suppression, chromatographic separation between the deuterated standard and the analyte can sometimes occur (the "isotope effect"). nih.gov This can lead to them experiencing different degrees of matrix effects, compromising accuracy. It is therefore crucial during method validation to infuse the analyte and internal standard post-column while injecting a matrix extract to ensure they experience identical ion suppression or enhancement across the elution window. nih.gov

Applications in Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of compound purity and concentration without the need for an identical reference standard for the analyte. acs.org The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal. fda.gov.tw In qNMR, a certified internal standard of known purity is added to a sample, and the purity or concentration of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard. researchgate.net

While traditional qNMR often uses universal standards like maleic acid or dimethyl sulfone, a deuterated analogue like this compound can be particularly useful. fda.gov.tw Although its own proton signals would not be used for quantification (as they are replaced by deuterium), it is invaluable in studies where the stability or concentration of its non-deuterated analogue, 2-Methoxycinnamaldehyde, is being monitored over time. Research has utilized ¹H NMR to identify and quantify 2-Methoxycinnamaldehyde in complex mixtures like cinnamon extracts. nih.gov In such analyses, the addition of this compound would allow for precise quantification of the native compound by referencing its signals (e.g., the aldehyde proton at ~9.5 ppm or vinylic protons) to an external or co-formulated universal calibrant, while the d3-standard itself could confirm analyte stability and recovery through MS analysis of the same sample.

Utilization in Metabolomics Studies for Absolute Quantification of Metabolites

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, relies heavily on GC-MS and LC-MS for analysis. frontiersin.orgnih.gov A significant challenge in metabolomics is moving from relative quantification (comparing peak areas between groups) to absolute quantification (determining the actual concentration of metabolites). Absolute quantification is crucial for building accurate metabolic models and understanding biochemical fluxes.

The use of a panel of stable isotope-labeled internal standards is the gold standard for achieving absolute quantification. In studies investigating the biological effects of a compound like 2-Methoxycinnamaldehyde, a metabolomics approach can reveal which metabolic pathways are perturbed. frontiersin.orgnih.gov For example, GC-MS based metabolomics has been used to explore the antibacterial mechanism of 2-Methoxycinnamaldehyde by analyzing changes in the metabolic profile of bacteria exposed to the compound. frontiersin.orgnih.gov

In such an experiment, to accurately determine the absolute concentration of 2-Methoxycinnamaldehyde itself within the bacterial cells or media, the use of this compound as an internal standard would be essential. It would be added at the very first step of metabolite extraction to correct for any loss during sample preparation and for any matrix effects during the GC-MS or LC-MS analysis, thereby enabling precise and accurate absolute quantification of the parent compound alongside the other metabolites being profiled. frontiersin.orgnih.gov

Advanced Research Directions and Future Perspectives for 2 Methoxycinnamaldehyde D3

Exploration of Novel Deuteration Methodologies for Complex Analogues

The synthesis of 2-Methoxycinnamaldehyde-d3 itself relies on established deuteration methods. However, the future lies in the development and application of novel, more sophisticated deuteration techniques to create a diverse library of complex analogues. Recent years have seen a surge in innovative deuteration strategies that offer greater selectivity, efficiency, and functional group tolerance. researchgate.net These methods are crucial for synthesizing analogues of this compound with deuterium (B1214612) labels at various specific positions, which would be invaluable for detailed mechanistic studies.

Emerging techniques that could be applied to synthesize complex analogues include:

Transition-Metal-Catalyzed C-H Deuteration: Late-stage C-H functionalization using transition metal catalysts, such as iridium, palladium, or ruthenium, has become a powerful tool for direct deuteration. thieme-connect.comsnnu.edu.cn These methods could be adapted to selectively introduce deuterium at different positions on the aromatic ring or the aldehyde side chain of 2-Methoxycinnamaldehyde (B72128), creating a panel of isotopologues.

Organocatalytic Deuteration: N-Heterocyclic carbenes (NHCs) have been shown to promote reversible hydrogen-deuterium exchange reactions, providing a practical approach to C-1 deuterated aldehydes. nih.govresearchgate.net This could be explored to synthesize analogues with deuterium specifically at the aldehyde position.

Photochemical Deuteration: Visible-light photocatalysis has emerged as a mild and selective method for deuteration. rsc.orgrsc.org This could be particularly useful for complex and sensitive analogues of this compound, minimizing the risk of degradation.

Electrochemical Deuteration: Electrochemical methods offer a green and efficient alternative for deuteration, often using heavy water (D₂O) as the deuterium source. xmu.edu.cnxmu.edu.cn This approach could be optimized for the synthesis of various deuterated cinnamaldehyde (B126680) derivatives.

The application of these novel methodologies would not only expand the chemical space of deuterated 2-Methoxycinnamaldehyde analogues but also drive the development of more refined and selective deuteration techniques.

Integration of Isotopic Tracers with Multi-Omics Data for Systems-Level Understanding

The integration of stable isotope tracers, such as this compound, with multi-omics platforms (proteomics, metabolomics, lipidomics) offers a powerful approach to gain a systems-level understanding of its biological effects. nih.gov By tracing the metabolic fate of the deuterated compound, researchers can elucidate its mechanism of action in a comprehensive and unbiased manner.

Future research in this area could involve:

Metabolomics Flux Analysis: Using this compound as a tracer, its uptake, metabolism, and downstream effects on metabolic pathways can be monitored using high-resolution mass spectrometry. springernature.com This would provide insights into how the compound and its metabolites interact with the cellular machinery.

Proteomics and Target Identification: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or other quantitative proteomics techniques can be combined with this compound treatment to identify protein targets that are differentially expressed or post-translationally modified in response to the compound. nih.gov

Lipidomics and Membrane Interactions: The impact of this compound on lipid metabolism and membrane composition can be investigated by tracing the incorporation of the deuterium label into lipid species.

The data generated from these multi-omics experiments, when integrated and analyzed using bioinformatics tools, can reveal novel biological pathways and networks affected by 2-Methoxycinnamaldehyde and its analogues, paving the way for new therapeutic applications.

Development of Deuterated Probes for Real-Time Mechanistic Monitoring in vitro

The development of deuterated probes based on the this compound scaffold can enable the real-time monitoring of biochemical reactions and cellular processes in vitro. The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. sciengine.comlibretexts.org

Future research directions include:

Kinetic Isotope Effect Studies: By comparing the reaction rates of this compound and its non-deuterated counterpart in enzymatic assays, researchers can determine whether the C-D bond cleavage is a rate-determining step. nih.gov This information is crucial for understanding the mechanism of action of enzymes that may metabolize this compound.

NMR Spectroscopy: Deuterium's unique NMR properties can be exploited to develop probes for in-cell NMR studies. clearsynth.com This would allow for the direct observation of the compound's interaction with its biological targets in a cellular environment.

Raman Microscopy: The C-D bond has a characteristic vibrational frequency in a "silent" region of the cellular Raman spectrum, making it an excellent tag for Raman imaging. osaka-u.ac.jp Deuterated analogues of 2-Methoxycinnamaldehyde could be used as probes to visualize their subcellular localization and trafficking in real-time.

These advanced in vitro techniques, empowered by the unique properties of deuterium, will provide unprecedented insights into the dynamic interactions of this compound at the molecular level.

Computational Design of Isotopic Labels for Optimized Mechanistic Insights

Computational chemistry and modeling are becoming indispensable tools for the rational design of isotopically labeled compounds to maximize the mechanistic information obtained from experimental studies. numberanalytics.comrsc.org

Future research in this area will focus on:

Predictive Modeling of KIEs: Advanced computational methods, such as density functional theory (DFT), can be used to predict the magnitude of the KIE for different deuteration positions in 2-Methoxycinnamaldehyde analogues. acs.orgnih.govresearchgate.net This allows for the in silico design of the most informative isotopologues for mechanistic studies.

Simulation of HDX-MS Data: Computational models can simulate hydrogen-deuterium exchange mass spectrometry (HDX-MS) data to predict how the binding of this compound might alter the conformation and dynamics of a target protein. frontiersin.org This can guide the design of experiments to map binding sites and allosteric effects.

Development of Isotopic Labeling Software: The development of user-friendly software tools that can automate the design of optimal isotopic labeling strategies for specific mechanistic questions will be a significant advancement. ismrm.orgnih.govboku.ac.atnih.govacs.org

By combining computational design with experimental validation, researchers can accelerate the process of elucidating complex reaction mechanisms and biological pathways involving 2-Methoxycinnamaldehyde and its derivatives.

Contribution of this compound Research to Broader Deuterium Chemistry and Chemical Biology Disciplines

Research into this compound and its analogues is not an isolated endeavor but contributes to the broader advancement of deuterium chemistry and chemical biology. nih.govnih.gov The challenges and successes encountered in the synthesis and application of this specific compound can drive innovation in several areas.

The contributions can be summarized as follows:

Advancing Synthetic Methodologies: The demand for specifically labeled analogues of this compound will spur the development of more refined and versatile deuteration techniques, which will be applicable to a wide range of other organic molecules. researchgate.netbohrium.comacs.org

Expanding the Chemical Biology Toolbox: The development of this compound-based probes for multi-omics, KIE studies, and cellular imaging will add to the growing arsenal (B13267) of tools available to chemical biologists for dissecting complex biological systems. clearsynth.com

Informing Drug Discovery: The insights gained from studying the metabolic stability and mechanism of action of deuterated 2-Methoxycinnamaldehyde can inform the design of next-generation deuterated drugs with improved pharmacokinetic and pharmacodynamic properties. osaka-u.ac.jpwikipedia.org

Ultimately, the focused research on this compound serves as a microcosm for the broader potential of deuterium in chemistry and biology, demonstrating how the subtle change of an isotope can lead to profound advancements in our understanding of the molecular world.

Q & A

Q. How is 2-Methoxycinnamaldehyde-d3 synthesized, and what methods ensure isotopic purity?

Synthesis typically involves deuterium incorporation via acid-catalyzed H/D exchange or using deuterated precursors (e.g., D₂O or deuterated methoxy groups). Isotopic purity is validated using nuclear magnetic resonance (NMR) to confirm deuterium integration ratios and mass spectrometry (MS) to assess molecular ion patterns. For structural confirmation, compare spectral data with non-deuterated analogs and reference databases like NIST Chemistry WebBook .

Q. What analytical techniques are used to characterize this compound?

Key techniques include:

- High-resolution MS : Quantifies deuterium incorporation levels by comparing experimental vs. theoretical isotopic distributions.

- ¹H/²H NMR : Identifies deuterium positions and assesses isotopic purity (e.g., absence of residual proton signals).

- FT-IR spectroscopy : Confirms functional groups (e.g., methoxy and aldehyde stretches). Cross-validate results with computational models (e.g., density functional theory) .

Q. What are the primary research applications of this compound?

It is widely used as:

- A stable isotope-labeled internal standard in quantitative MS for pharmacokinetic studies.

- A probe for studying deuterium isotope effects in reaction mechanisms.

- A tracer in metabolic pathway analysis to track aldehyde-containing metabolites .

Advanced Research Questions

Q. How does deuterium substitution affect the chemical reactivity of this compound compared to its non-deuterated form?

Deuterium alters kinetic isotope effects (KIEs), particularly in reactions involving C-H bond cleavage (e.g., oxidation or enzyme-mediated transformations). Use stopped-flow kinetics or computational modeling (e.g., Eyring analysis) to quantify KIEs. Address contradictions in literature by standardizing reaction conditions (e.g., pH, temperature) and validating isotopic purity .

Q. What methodological considerations are crucial when using this compound as an internal standard in quantitative MS?

- Matrix-matched calibration : Prepare calibration curves in the same biological matrix (e.g., plasma) to account for ion suppression.

- Isotope dilution : Ensure the deuterated standard co-elutes with the analyte to correct for extraction efficiency.

- Cross-validation : Compare results with alternative methods (e.g., stable isotope-labeled analogs with different deuteration positions) .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound in complex matrices?

Use 2D NMR techniques (e.g., HSQC, COSY) to separate overlapping signals. For deuterium detection, employ ²H NMR with cryoprobes to enhance sensitivity. Alternatively, apply spectral deconvolution software to isolate target peaks .

Q. What strategies ensure the stability of this compound under experimental conditions?

Q. How should conflicting data on the metabolic stability of this compound be analyzed across in vitro models?

Perform meta-analyses to identify variables (e.g., cell line differences, incubation times). Use hierarchical modeling to account for inter-study variability. Validate findings with orthogonal assays (e.g., hepatocyte vs. microsomal stability tests) .

Q. What statistical approaches validate the reproducibility of deuterium isotope effects in kinetic studies?

Apply mixed-effects models to distinguish between biological variability and experimental error. Use bootstrap resampling to estimate confidence intervals for KIEs. Report effect sizes with Cohen’s d to quantify practical significance .

Q. How can systematic literature reviews synthesize conflicting findings on catalytic applications of this compound?

Follow PRISMA guidelines to screen studies, assess bias (e.g., via ROBINS-I), and categorize findings by reaction type (e.g., aldol condensation vs. hydrogenation). Use thematic analysis to identify methodological trends (e.g., solvent systems, catalyst loadings) and gaps in mechanistic understanding .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.